![molecular formula C5H5BrClN3OS B1380920 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine CAS No. 1337962-39-6](/img/structure/B1380920.png)
5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine
Overview
Description
5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine is a chemical compound with the CAS Number: 1337962-39-6 . It has a molecular weight of 270.54 and is typically in the form of a powder . It has potential applications in various fields of research, including medicinal chemistry, agriculture, and materials science.
Synthesis Analysis
The synthesis of 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine involves the reaction of 5-bromo-6-chloro-2-(methylthio)pyrimidine-4-amine with m-chloroperbenzoic acid . The reaction is carried out in dichloromethane at room temperature for 1 hour . The resulting white precipitate is filtered, washed several times with dichloromethane, and dried .Molecular Structure Analysis
The molecular structure of 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine is represented by the InChI code: 1S/C5H5BrClN3OS/c1-12(11)5-9-3(7)2(6)4(8)10-5/h1H3, (H2,8,9,10) .Physical And Chemical Properties Analysis
5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine is a powder with a molecular weight of 270.54 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- The regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was explored using X-ray crystallography. This study provided insights into the molecular structure and crystal formation of similar compounds (Doulah et al., 2014).
- A research on the amination of substituted halogenoaza-aromatics, including 5-bromo-4-chloro-2,6-diphenylpyrimidine, revealed the occurrence of the ANRORC mechanism in such reactions. This study contributes to understanding the chemical behavior of bromo-chloro-pyrimidine derivatives (Valk et al., 2010).
Applications in Medicinal Chemistry
- A study on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, which has structural similarities with 5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine, highlighted its role in hypertension treatment and its potential as an alpha-2-imidazoline receptor agonist. This suggests potential medicinal applications for structurally related compounds (Aayisha et al., 2019).
properties
IUPAC Name |
5-bromo-6-chloro-2-methylsulfinylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3OS/c1-12(11)5-9-3(7)2(6)4(8)10-5/h1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCBVYPRVWJFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC(=C(C(=N1)Cl)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloro-2-methanesulfinylpyrimidin-4-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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